Product packaging for Spiro[4.4]nonan-2-amine(Cat. No.:CAS No. 1894946-27-0)

Spiro[4.4]nonan-2-amine

Cat. No.: B2781352
CAS No.: 1894946-27-0
M. Wt: 139.242
InChI Key: LKYKLTYURHMHGS-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Design and Synthesis

Spirocycles, which are ring systems where two rings are joined by a single common atom, are of considerable importance in chemical design and synthesis. tandfonline.com Their inherent three-dimensional nature provides a distinct advantage over planar aromatic systems, allowing for the projection of functional groups in multiple dimensions. tandfonline.comchembridge.com This structural rigidity, particularly in spirocycles with smaller rings, results in a limited number of well-defined conformations, which is highly beneficial for structure-based drug design. tandfonline.comchembridge.com

The introduction of a spirocyclic core into a molecule can lead to several desirable properties, including:

Improved Physicochemical and Pharmacokinetic Profiles: Shifting from planar structures to more three-dimensional spirocycles often correlates with enhanced solubility, better metabolic stability, and optimized lipophilicity. researchgate.nettandfonline.com

Enhanced Biological Activity: The unique spatial arrangement of functional groups on a spirocyclic scaffold can lead to stronger and more specific interactions with biological targets like enzymes and receptors. tandfonline.comontosight.ai

Novelty and Intellectual Property: The synthesis of complex spirocycles can provide access to novel chemical space, offering opportunities for new intellectual property in areas like drug discovery. researchgate.net

Spirocyclic systems are well-represented in natural products, which have evolved to interact with proteins, further highlighting their biological relevance. tandfonline.comchembridge.com

Overview of Aminocyclane Architectures and their Role as Privileged Scaffolds

Aminocyclane architectures, which are cyclic structures containing an amino group, are recognized as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme. d-nb.infonih.gov The inclusion of an amino group, a key functional group in many biological interactions, within a cyclic system creates a versatile building block for the design of bioactive molecules. nih.gov

The constrained conformation of the cyclic backbone in aminocyclanes allows for the precise positioning of the amino group and other substituents, influencing the molecule's binding affinity and selectivity for its biological target. These scaffolds are prevalent in a wide range of biologically active compounds, including drugs targeting the central nervous system. nih.gov The development of libraries based on privileged scaffolds is a common strategy in drug discovery to efficiently explore chemical space and identify new therapeutic agents. nih.govresearchgate.net

Rationale for Dedicated Academic Research on Spiro[4.4]nonan-2-amine

The specific focus of academic research on this compound stems from the combination of its spirocyclic and aminocyclane features. This unique architecture makes it a valuable building block for the synthesis of more complex and potentially bioactive molecules. The rigid spiro[4.4]nonane core provides a defined three-dimensional structure, while the amine group offers a reactive handle for further chemical modifications. vulcanchem.com

Research into this compound and its derivatives is driven by the potential to discover novel compounds with applications in various fields, including medicinal chemistry and materials science. ontosight.ai The synthesis and study of such specific isomers and functionalized spirocycles contribute to a deeper understanding of structure-activity relationships and the development of new synthetic methodologies. researchgate.net

Historical Trajectories and Evolution of Research Pertaining to the Spiro[4.4]nonane Core

The history of spirocyclic chemistry dates back to 1900, with the pioneering work of von Baeyer. The term "spirane" was introduced to describe bicyclic compounds sharing a single common atom. The synthesis of the parent spiro[4.4]nonane hydrocarbon was a significant step in the exploration of this class of compounds. caltech.edu

Over the decades, research into the spiro[4.4]nonane core has evolved significantly. Early work focused on the fundamental synthesis and characterization of the basic framework and simple derivatives like spiro[4.4]nonan-2-one. ontosight.ainih.gov More recent research has shifted towards the development of stereoselective synthesis methods to control the three-dimensional arrangement of atoms, which is crucial for biological activity. researchgate.netscispace.com The development of novel synthetic strategies, including radical spirocyclization and palladium-catalyzed reactions, has expanded the accessibility and diversity of spiro[4.4]nonane-containing molecules. researchgate.net This has paved the way for their application in asymmetric catalysis and the synthesis of complex natural products. researchgate.netresearchgate.net

Chemical Data of this compound

PropertyValue
Molecular FormulaC9H17N
Molecular Weight139.242 g/mol
CAS Number1894946-27-0

This data is compiled from publicly available chemical information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B2781352 Spiro[4.4]nonan-2-amine CAS No. 1894946-27-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[4.4]nonan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYKLTYURHMHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Strategies for Spiro 4.4 Nonan 2 Amine and Its Functionalized Derivatives

Advanced Retrosynthetic Analysis of the Spiro[4.4]nonane Skeleton

The construction of the spiro[4.4]nonane core is a central challenge in organic synthesis, demanding strategic bond disconnections to simplify its complex, three-dimensional structure. mdpi.com Retrosynthetic analysis typically involves cleaving the molecule at the spiro-junction, which simplifies the target into more accessible monocyclic or acyclic precursors. Several key strategies guide this process:

Intramolecular Cyclization of a Monocyclic Precursor: This is the most common approach. The primary disconnection reveals a cyclopentane (B165970) ring bearing a side chain capable of undergoing a second cyclization. A classic example of this strategy is the Dieckmann condensation , where a substituted diethyl adipate (B1204190) derivative cyclizes to form a β-keto ester, a direct precursor to spiro[4.4]nonane-1,6-dione. researchgate.net Other intramolecular methods include:

Radical Cyclization: Precursors with a radical initiator and an accepting alkene or alkyne can form the second ring. This has been demonstrated as a viable route to the spiro[4.4]nonane system. rsc.orgnih.gov

Transition-Metal-Catalyzed Cyclization: Dearomatizing spirocyclization reactions catalyzed by metals like palladium or gold can construct the spiro core from functionalized precursors such as indolyl ynones. thieme-connect.dethieme-connect.com

Ring-Closing Metathesis (RCM): A cyclopentane with two pendant olefinic chains can be cyclized using Grubbs' or other metathesis catalysts to form the spirocyclic system. researchgate.net

[n+m] Cycloaddition Reactions: Strategies such as [3+2] cycloadditions can be employed to build one of the rings onto a pre-existing functionalized cyclopentane derivative, directly forming the spirocyclic quaternary carbon center. nih.gov

Tandem Reactions: More sophisticated retrosynthetic pathways envision the formation of the spirocycle through a cascade reaction. For instance, an organocatalytic tandem Nazarov cyclization/semipinacol rearrangement has been developed, which constructs the chiral spiro[4.4]nonane-1,6-dione skeleton with four stereocenters in a single operation from an acyclic dienone precursor. acs.org

These varied retrosynthetic approaches highlight the versatility of modern synthetic chemistry in tackling the unique challenge posed by the spiro[4.4]nonane scaffold.

Enantioselective and Diastereoselective Synthesis of Chiral Spiro[4.4]nonan-2-amine

The inherent chirality of substituted spiro[4.4]nonanes necessitates synthetic methods that can control the absolute and relative stereochemistry of multiple stereocenters. The development of enantioselective and diastereoselective strategies has been a major focus, with significant advances in asymmetric catalysis, chiral auxiliary-mediated reactions, and biocatalysis. scispace.comrsc.org

Asymmetric catalysis offers the most efficient route to enantiomerically enriched spirocycles by using a small amount of a chiral catalyst to generate large quantities of a chiral product. Both metal-based and organic catalysts have been successfully employed. sioc-journal.cn

Transition-Metal Catalysis: A variety of transition metals have been used to catalyze the enantioselective formation of spirocycles. These reactions often involve the creation of the key quaternary spiro-carbon with high stereocontrol.

Palladium-catalyzed reactions, such as dearomatizing spirocyclization/cross-coupling of indolyl ynones, can generate complex spirocycles. thieme-connect.dethieme-connect.com Synergistic catalysis, combining a chiral secondary amine with a palladium(0) catalyst, has been used to achieve high diastereoselectivity and enantioselectivity (up to 99% ee) in the synthesis of spiroisoxazolones. figshare.comacs.org

Rhodium(I) complexes have been shown to be effective in the enantioselective [4+2] cycloaddition to form pyrimidinones. researchgate.net

Iridium(I) complexes featuring spiro-based phosphine-oxazoline ligands (SpinPHOX) have achieved excellent enantioselectivity (up to 98% ee) in the asymmetric hydrogenation of 3-ylidenephthalides. researchgate.net

Copper-catalyzed enantioselective carboetherification provides a powerful method for synthesizing spirocyclic ethers by forming two rings and a fully substituted chiral carbon center in one step. nih.gov

Organocatalysis: The rise of organocatalysis has exponentially increased the number of methods available for synthesizing chiral spiro compounds. rsc.org Chiral Brønsted acids and amines are prominent catalysts. A notable example is the asymmetric tandem Nazarov cyclization/semipinacol rearrangement, catalyzed by a chiral Brønsted acid, to produce chiral spiro[4.4]nonane-1,6-diones in high yield (up to 96%) and enantiomeric excess (up to 97% ee). acs.org This reaction constructs four contiguous stereocenters simultaneously.

Table 1: Examples of Asymmetric Catalysis for Spiro[4.4]nonane and Related Spirocycle Synthesis
Catalytic SystemReaction TypeSubstrateProductYieldStereoselectivityReference
Chiral Brønsted AcidTandem Nazarov Cyclization/Semipinacol Rearrangement"Unactivated" Divinyl KetoneChiral Spiro[4.4]nonane-1,6-dioneup to 96%up to 97% ee acs.org
Chiral Secondary Amine / Pd₂(dba)₃Cascade Reactionα,β-Unsaturated Aldehyde + IsoxazoloneChiral Spiroisoxazolone-up to 20:1 dr, up to 99% ee figshare.com
Ir(I)-SpinPHOX ComplexAsymmetric Hydrogenation3-YlidenephthalideChiral 3-Substituted Phthalide-up to 98% ee researchgate.net
Copper(I) / Chiral LigandIntramolecular CarboetherificationAcyclic AlkenolSpirocyclic Ether-up to 99% ee nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed, yielding a chiral product. Enantiopure derivatives of the spiro[4.4]nonane skeleton itself have been effectively used as chiral auxiliaries.

For example, cis,cis-spiro[4.4]nonane-1,6-diol has been employed in two distinct ways:

As a chiral modifier for reducing agents like lithium aluminium hydride (LAH). The complex formed between LAH and the chiral diol can reduce phenyl alkyl ketones with high enantioselectivity (85-90% ee). rsc.org

As a substrate-bound auxiliary in reactions like the Diels-Alder reaction. When attached to a dienophile, the diol provides excellent stereocontrol, leading to the cycloaddition product with very high diastereomeric excess (>97% de). scholaris.ca The auxiliary can then be cleaved to release the enantiomerically pure product. scholaris.ca

For molecules with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry. Several methods provide high levels of diastereocontrol.

The Claisen rearrangement of functionalized 2-(alkenyl)dihydropyrans has been developed to produce spiro[4.5]decanes with excellent stereoselectivity, a strategy applicable to other spirocyclic systems. thieme-connect.com

Michael-type addition reactions have been used for the stereoselective synthesis of spiro-cephalosporins, achieving good diastereomeric ratios (up to 14:1). mdpi.com

A dearomatizing oxidation of phenols bearing a pendant urea (B33335) group acts as a complexity-generating transformation that yields intricate spirotricyclic systems with excellent stereocontrol. rsc.orgchemrxiv.org

Many of the asymmetric catalytic methods described previously also exhibit high levels of diastereocontrol, often establishing multiple stereocenters in a predictable fashion. figshare.com

Biocatalysis leverages the high selectivity of enzymes to perform challenging chemical transformations. acs.org This approach is increasingly used for the synthesis of complex chiral molecules, including spirocycles. nih.gov

Whole-cell biocatalysis: A practical synthesis of enantiopure spiro[4.4]nonane-1,6-dione utilized a kinetic resolution of a ketone precursor through bioreduction with baker's yeast. researchgate.net

Isolated and Engineered Enzymes: The use of specific enzymes offers greater control and efficiency.

A multienzymatic one-pot cascade using a chloroperoxidase, an oxidase, and a ketoreductase can convert hydroxy-functionalized furans into optically pure spirolactones. acs.orgnih.gov

Engineered B12-dependent enzymes have been repurposed to catalyze non-native radical cyclizations, including the dearomative spirocyclization of arenes to form bicyclic products. chemrxiv.orgchemistryviews.orgnih.gov

Flavin-dependent monooxygenases , such as PhqK, are responsible for spirocycle formation in the biosynthesis of complex natural products like paraherquamide (B22789). nih.gov

Lipases , such as Novozyme®-435, can perform highly selective reactions, like the deacetylation of a diacetate precursor, enabling the efficient synthesis of C-4'-spiro-oxetanoribonucleosides. researchgate.net

Table 2: Selected Biocatalytic Approaches for Spirocycle Synthesis
Biocatalyst TypeSpecific Enzyme/OrganismReaction TypeKey TransformationReference
Whole CellBaker's YeastKinetic ResolutionAsymmetric reduction of a ketone precursor to spiro[4.4]nonane-1,6-dione researchgate.net
Multi-enzyme CascadeChloroperoxidase, Oxidase, KetoreductaseOxidative RearrangementConversion of furylpropanols to optically pure oxa-spirolactones acs.orgnih.gov
Engineered EnzymeCarH* (B12-dependent)Radical SpirocyclizationReductive dearomatization of pendant arenes chemrxiv.orgchemistryviews.org
Natural EnzymePhqK (Flavin Monooxygenase)Oxidative SpirocyclizationFormation of spiro-oxindole moiety in paraherquamide biosynthesis nih.gov
Isolated EnzymeNovozyme®-435 (Lipase)Selective DeacetylationEnables synthesis of C-4'-spiro-oxetanoribonucleosides researchgate.net

Diastereomeric and Enantiomeric Resolution Techniques Applied to this compound Precursors and Intermediates

When an asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a vital alternative. This involves separating a mixture of enantiomers or diastereomers into its pure components.

Kinetic Resolution: This technique relies on the differential reaction rate of two enantiomers with a chiral reagent or catalyst. An effective method for obtaining enantiopure spiro[4.4]nonane-1,6-dione involves the biocatalytic kinetic resolution of its racemic ketone precursor using baker's yeast, where one enantiomer is reduced much faster than the other. researchgate.net

Classical Resolution via Diastereomer Formation: This common method involves reacting a racemic mixture (e.g., an amine or alcohol) with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties (like solubility) and can be separated by conventional techniques such as crystallization or chromatography. Following separation, the chiral resolving agent is cleaved to yield the pure enantiomers. A reported resolution of (±)-cis,cis-spiro[4.4]nonane-1,6-diol uses (1R)-(+)-camphor for this purpose. tandfonline.com

Chromatographic Resolution: Direct separation of enantiomers can be achieved using chiral chromatography , most commonly chiral High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, causing them to elute at different times. This technique has been used to resolve racemic spiro bis(pyrazole) ligands. scispace.com

Key Synthetic Transformations for the Construction of the Spiro[4.4]nonane Ring System

The construction of the spiro[4.4]nonane skeleton is the foundational challenge in the synthesis of its derivatives. This typically involves the creation of a quaternary spiro-carbon center connecting two five-membered rings. Methodologies often begin with the synthesis of a ketone precursor, such as spiro[4.4]nonan-1-one, spiro[4.4]nonan-2-one, or spiro[4.4]nonane-1,6-dione, which can then be converted to the target amine. vulcanchem.comnih.gov

Intramolecular cyclization is a cornerstone for forming the spiro[4.4]nonane system. The Dieckmann cyclization, a base-promoted intramolecular condensation of a diester, is a classic and effective method. For instance, a diester precursor can be treated with a base to generate the spiro five-membered ring, leading to a β-keto ester that can be further converted to spiro[4.4]nonane-1,6-dione. researchgate.net A critical consideration in this sequence is the potential for racemization, which can be prevented by masking one of the ketone groups as a ketal during the condensation step. researchgate.net

Spiro-annulation strategies provide another powerful route. One such approach involves the reaction of a functionalized cyclopentanone (B42830) with 1,2-bis(trimethylsiloxy)cyclobutene, which, after rearrangement, yields a spiro[4.4]nonane-1,4-dione derivative. cdnsciencepub.comcdnsciencepub.com Palladium-catalyzed [2+3] annulation reactions have also been developed, for example, between enamides and propargyl esters, to efficiently assemble highly functionalized 1-azaspiro[4.4]nonane building blocks. acs.org This highlights the utility of modern catalytic methods in constructing the core structure.

Strategy Precursor(s) Key Reagents/Conditions Product Type Reference(s)
Dieckmann CyclizationDi-esterBase (e.g., NaH), followed by hydrolysis & decarboxylationSpiro[4.4]nonane-1,6-dione scispace.comresearchgate.net
Spiro-annulationCyclopentanone derivative, 1,2-bis(trimethylsiloxy)cyclobuteneLewis acid (e.g., TiCl₄), then TFASpiro[4.4]nonane-1,4-dione cdnsciencepub.com
[2+3] AnnulationEnamide, Propargyl esterAu-catalyst (e.g., NHC-Au(I)/Ag(I))1-Azaspiro[4.4]nonane acs.org

Ring expansion methodologies offer an elegant way to construct cyclopentane rings within the spiro framework. A notable example is the tandem Nazarov cyclization/semipinacol rearrangement. pku.edu.cn This organocatalytic process can start with "unactivated" substrates, such as divinyl ketones bearing a cyclobutanol (B46151) motif, to generate chiral spiro[4.4]nonane-1,6-diones with high enantiomeric excess. pku.edu.cn The reaction proceeds through a 4π-conrotatory electrocyclization (Nazarov reaction) to form an oxyallyl cation intermediate, which immediately undergoes a semipinacol rearrangement to expand the cyclobutane (B1203170) ring into a cyclopentanone, thus forming the spiro[4.4]nonane core. pku.edu.cnbohrium.com

Another approach involves the acid- or bromonium ion-induced rearrangement of carbinols derived from the addition of a lithiated dihydrofuran to cyclobutanone. This sequence leads to the formation of 1-oxaspiro[4.4]nonan-6-ones, demonstrating a versatile ring expansion strategy to access oxygen-containing spirocycles. acs.org

Domino and cascade reactions are highly efficient strategies that allow for the construction of complex molecular architectures in a single synthetic operation by combining multiple bond-forming events. Palladium-catalyzed cascade reactions have been successfully employed, starting from dienyl ketone oximes to construct the 1-azaspiro[4.4]nonane system. thieme-connect.com This process involves the generation of an alkylideneaminopalladium(II) intermediate which undergoes a cascade cyclization. thieme-connect.com

Radical-based domino reactions have also proven effective. A domino radical bicyclization of O-benzyl oxime ethers, initiated by AIBN or triethylborane, can produce 1-azaspiro[4.4]nonane derivatives in moderate yields. acs.orgacs.org More recently, visible-light-driven photocatalysis has enabled a multicomponent assembly of N-heterospirocycles, showcasing a modern and mild approach to these scaffolds. acs.org Furthermore, cascade reactions have been used to construct challenging spiro-N,O-acetal moieties, such as the 1-oxa-6-azaspiro[4.4]nonane core, demonstrating the power of these reactions in synthesizing complex heterocyclic spiro systems. rsc.org

Reaction Type Starting Material(s) Catalyst/Initiator Key Features Reference(s)
Pd-Catalyzed CascadeDienyl ketone oximePd(PPh₃)₄, Et₃NForms C-N bond via alkylideneaminopalladium(II) intermediate thieme-connect.com
Domino Radical BicyclizationO-benzyl oxime etherAIBN or Et₃B / Bu₃SnHInvolves formation and capture of alkoxyaminyl radicals acs.orgacs.org
Tandem Nazarov/SemipinacolDivinyl ketone with cyclobutanolChiral Phosphoric AcidOrganocatalytic, asymmetric, ring expansion pku.edu.cn
Photocatalytic SpirocyclizationN-allylsulfonamides, alkyl halidesVisible light, photocatalystMulticomponent, mild conditions acs.org

Directed Functionalization and Derivatization of the Amino Group in this compound

Once the spiro[4.4]nonane core is established, typically as a ketone, the introduction of the amine at the C-2 position is commonly achieved through reductive amination. The resulting primary amine of this compound is a versatile functional handle for further derivatization. Standard transformations of primary amines can be readily applied to create a diverse library of compounds.

Key derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride) to form amides. This can be used for protecting the amine group or for introducing specific functionalities. For example, N-Boc protection (using Boc₂O) is a common strategy employed in multi-step syntheses involving spirocyclic amines. nih.govchemrxiv.org

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, which are important functional groups in medicinal chemistry. acs.org

Guanidinylation: Conversion of the amine to a guanidine (B92328) group, a functionality present in several biologically active natural products. Strategies for this transformation often involve reacting the amine with a guanidinylating agent like S-methylisothiourea. The synthesis of the guanidine hemiaminal portion of Palau'amine involved the aminolysis of a pseudothiourea derivative. nih.gov

The synthesis of a family of spirocyclic scaffolds from N-Boc protected cyclic 2-aminoketones has been reported, where the protected amine allows for extensive chemical elaboration at other positions before deprotection and further functionalization of the liberated amine. nih.gov Similarly, the synthesis of nitroxides from spirocyclic aminoalcohols involves oxidation of the secondary amine precursor, demonstrating functionalization at the nitrogen center. beilstein-journals.org

Recent Progress and Emerging Synthetic Methodologies for this compound Scaffolds

The field of spirocycle synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods.

Recent advancements relevant to the synthesis of this compound scaffolds include:

Asymmetric Organocatalysis: The development of highly enantioselective tandem reactions, such as the Nazarov/semipinacol rearrangement catalyzed by chiral Brønsted acids, allows for the direct synthesis of chiral spiro[4.4]nonane-1,6-diones with multiple stereocenters. pku.edu.cn This provides rapid access to enantiopure precursors for this compound.

Gold-Catalyzed Annulations: Novel gold-catalyzed [2+3] annulation reactions have emerged as a powerful tool for the rapid assembly of functionalized 1-azaspiro[4.4]nonane systems, which are structural analogs of the target compound. acs.org

Photocatalysis: The use of visible-light-driven photocatalysis facilitates multicomponent reactions under mild conditions, enabling the direct assembly of complex N-heterospirocycles. acs.org This approach offers a greener alternative to traditional methods that may require harsh reagents or high temperatures.

Advanced Chiral Ligands: The design and synthesis of new chiral spiro ligands, such as STRIP (a chiral spiro phosphoric acid), are pushing the boundaries of asymmetric C-H activation reactions. researchgate.net While not a direct synthesis of the spiro core itself, these developments showcase the increasing sophistication and importance of spiro-containing molecules in catalysis, which in turn drives the innovation of their synthesis.

Rearrangement of Spiro-Precursors: A recently reported transformation involves the rearrangement of a carboxy-substituted spiro[4.4]nonatriene into annulated fulvenes through a Pd(II)-mediated 1,5-vinyl shift. nih.gov This work expands the known reactivity of spirocyclic systems and points toward novel synthetic pathways by leveraging C-C bond cleavage and rearrangement cascades.

These emerging methodologies underscore a trend towards catalytic, asymmetric, and step-economical approaches for constructing complex spirocyclic architectures, paving the way for more efficient and diverse syntheses of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of Spiro 4.4 Nonan 2 Amine Systems

Reactivity Profiles of the Amino Functionality: Amidation, Alkylation, and Heterocyclic Ring Formation

The primary amino group in spiro[4.4]nonan-2-amine is a key site for a variety of chemical transformations, including amidation, alkylation, and the construction of heterocyclic rings.

Amidation: The amino group readily undergoes acylation or amidation reactions. For instance, (1R,5R,6R)-6-Aminospiro[4.4]nonan-1-ol can be reacted with pivaloyl chloride in the presence of triethylamine (B128534) to yield the corresponding pivalamide (B147659) derivative. smolecule.com This reaction is often used to protect the amine functionality during subsequent synthetic steps. smolecule.com Another example involves the reaction of unprotected phenol-containing 2-alkenoic acids with amines, including those with spirocyclic structures, using dicyclohexylcarbodiimide (B1669883) (DCC) and pentafluorophenol (B44920) as activating agents, often accelerated by microwave irradiation. researchgate.net

Alkylation: The nitrogen atom of the amino group can participate in nucleophilic substitution reactions with alkyl halides. smolecule.com For example, where the spiro[4.4]nonane system is part of a 1,7-diaza-spiro[4.4]nonan-6-one structure, the amine function can react with an alkylating agent to form quaternary ammonium (B1175870) salts. google.com Reductive amination, another key alkylation method, can be used to introduce the amino group itself onto a spiro[4.4]nonan-1-one precursor. vulcanchem.com

Heterocyclic Ring Formation: The amino group of this compound derivatives can be a crucial building block in the synthesis of more complex heterocyclic systems. For example, the reaction of 2-mercapto-6-[(pyridin-4-ylmethylene)-amino]-3H-pyrimidin-4-one with hydrazonyl chlorides can lead to the formation of novel spiro pyrimidine (B1678525) derivatives. researchgate.net Additionally, phosphine-catalyzed [3+2]-cycloaddition reactions involving 2-methylene γ-lactams can produce spiro-heterocyclic products. researchgate.net The reaction of 1,3-dihydroxyacetone (B48652) with cyanamide (B42294) results in the formation of a spiro[4.4]nonane-type bis(2-aminoxazoline). researchgate.net

Below is a table summarizing these reactions:

Reaction Type Reagents/Conditions Product Type
Amidation Pivaloyl chloride, triethylamine Pivalamide derivative
Amidation 2-Alkenoic acids, DCC, pentafluorophenol, microwave Amide derivative
Alkylation Alkyl halides, base Quaternary ammonium salt
Reductive Amination Ketone precursor, reducing agent Amine
Heterocycle Formation Hydrazonyl chlorides Spiro pyrimidine derivative
Heterocycle Formation Phosphine-catalyzed [3+2]-cycloaddition Spiro-heterocyclic product

Stereoselective Transformations and Functional Group Interconversions of this compound

The chiral nature of many this compound derivatives makes them valuable in asymmetric synthesis. The rigid spirocyclic framework often enhances stereoselectivity in chemical transformations.

Stereoselective Synthesis: The synthesis of enantiomerically pure this compound derivatives often involves stereoselective methods. For example, the synthesis of (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol can be achieved through multi-step pathways that employ chiral auxiliaries or catalysts to control the stereochemistry. smolecule.com Resolution of racemic mixtures using chiral resolving agents, such as (-)-di-p-toluoyl-D-tartaric acid, is another common strategy to obtain enantiopure compounds. smolecule.com

Functional Group Interconversions: The functional groups on the spiro[4.4]nonane core can be interconverted to create a variety of derivatives. For example, the hydroxyl group in (1R,5R,6R)-6-aminospiro[4.4]nonan-1-ol can undergo nucleophilic substitution, while the amino group can be acylated. smolecule.com The Curtius rearrangement has been employed to convert carboxylic acid functionalities on the spiro scaffold into amino groups, leading to the formation of orthogonally Boc-protected diamines. chemrxiv.org

A notable example of functional group interconversion is the reaction of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride or a triphenylphosphine-carbon tetrabromide system. Depending on the substituent at the 1-position, this reaction can lead to the formation of various rearranged polycyclic products. mdpi.com

Electrophilic and Nucleophilic Reaction Pathways on the Spiro[4.4]nonane Scaffold

The spiro[4.4]nonane scaffold itself can participate in both electrophilic and nucleophilic reactions, depending on the substituents present.

Nucleophilic Reactions: The chloroethyl group in 2-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane makes the compound susceptible to nucleophilic substitution reactions. smolecule.com The nitrogen atoms in 2,7-diazaspiro[4.4]nonane can also act as nucleophiles in substitution reactions with alkyl or aryl halides. smolecule.com In some cases, nucleophilic attack can lead to ring-opening of the spirocyclic system. For example, the opening of a spiro-ring was identified as a major side reaction in alcohol solvents during the synthesis of enantiopure spiro[4.4]nonane-1,6-dione. researchgate.net

Electrophilic Reactions: The presence of an electron-rich group, such as a phenyl group in 2-phenyl-1,4-dioxaspiro[4.4]nonane, can make the aromatic ring susceptible to electrophilic aromatic substitution. vulcanchem.com The thiophene (B33073) ring in certain spiro[4.4]nonane derivatives can also participate in electrophilic substitution reactions depending on the reaction conditions. smolecule.com

Transition Metal-Catalyzed Reactions Involving this compound Derivatives

Transition metal catalysis plays a significant role in the synthesis and functionalization of this compound and its derivatives, often enabling highly selective transformations.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used in reactions involving spiro[4.4]nonane systems. For instance, palladium-catalyzed intramolecular propargylation or aminoalkynylation allows for stereocontrolled formation of the spiro ring. Spiroketal-based diphosphine ligands have shown high efficiency and enantioselectivity in palladium-catalyzed asymmetric allylic amination reactions. researchgate.net Furthermore, palladium-catalyzed carbonylative cyclization of 1,4-dienes is a robust method for constructing the spiro[4.4]nonane skeleton.

Rhodium-Catalyzed Reactions: Rhodium complexes with phosphinite ligands, such as spirOP, have proven to be effective catalysts for the asymmetric hydrogenation of α-substituted enamides, achieving high enantiomeric excess. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed enantioselective alkene carboetherification provides a powerful method for synthesizing chiral spirocyclic ethers with high enantiomeric excess. researchgate.net

Ruthenium-Catalyzed Reactions: Ruthenium complexes can facilitate the hydrogenation of prochiral enamines to install an amino group with high diastereoselectivity. smolecule.com

The following table highlights some key transition metal-catalyzed reactions:

Metal Ligand/Catalyst Type Reaction Type Outcome
Palladium Phosphine-based ligands Intramolecular propargylation/aminoalkynylation Stereocontrolled spiro ring formation
Palladium Spiroketal diphosphine ligands Asymmetric allylic amination High enantioselectivity
Palladium Palladium(II) Carbonylative cyclization Spiro[4.4]nonane skeleton formation
Rhodium spirOP (phosphinite ligand) Asymmetric hydrogenation High enantiomeric excess
Copper Not specified Enantioselective alkene carboetherification Chiral spirocyclic ethers

Computational Studies Elucidating Reaction Mechanisms Related to the this compound Core

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the reaction mechanisms, stereochemistry, and reactivity of spiro[4.4]nonane systems.

Reaction Mechanisms and Stereochemistry: DFT calculations have been employed to understand the mechanism and stereochemistry of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions that produce chiral spiro[4.4]nonane-1,6-diones. researchgate.net These studies help to rationalize the observed high yields and enantiomeric excesses.

Reactivity and Stability: Frontier molecular orbital analysis has been used to investigate the reactivity and stability of spirocyclic systems. For 2-oxaspiro[4.4]nonane-1,3-dione, these studies revealed how the positioning of heteroatoms and ring strain influence the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby dictating the compound's reactivity towards nucleophilic attack and electrophilic addition. DFT calculations have also shown that a chloroethyl substituent on a 1,4-dioxaspiro[4.4]nonane framework can induce a significant distortion in the dioxolane ring, increasing its susceptibility to acid-catalyzed ring-opening. smolecule.com

Photochemical and Electrochemical Reactivity of this compound Analogs

The unique structural and electronic properties of spiro[4.4]nonane systems can lead to interesting photochemical and electrochemical behavior.

Photochemical Reactivity: Photochemical reactions can be a powerful tool for constructing complex molecular architectures. For example, intramolecular [2+2] photocycloaddition reactions are used to create conformationally restricted molecules, including those with a spiro[4.4]nonane core. acs.org In some cases, photochemical E/Z-isomerization has been observed in amides derived from 2-E-alkenoic acids and spirocyclic amines upon exposure to UV light. researchgate.net

Electrochemical Reactivity: While specific electrochemical studies on this compound are not widely documented, related spirocyclic systems have been investigated. For instance, the electrochemical reactivity of certain methylated 1-azaspiro[4.4]nonan-1-oxyls has been studied. beilstein-journals.org The development of electrochemical synthesis methods represents a frontier in the preparation of spirocyclic compounds.

Conformational Analysis and Intricate Stereochemical Considerations of Spiro 4.4 Nonan 2 Amine

Theoretical and Experimental Approaches to Spiro[4.4]nonane Conformations

The conformation of the spiro[4.4]nonane skeleton is dictated by the puckering of its two five-membered rings. Unlike the well-defined chair conformation of cyclohexane, cyclopentane (B165970) and its derivatives are highly flexible, existing as a continuous series of "envelope" (Cs symmetry) and "twist" or "half-chair" (C2 symmetry) conformations with relatively low energy barriers between them.

Theoretical Approaches:

Computational chemistry, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), plays a pivotal role in elucidating the conformational preferences of spiro[4.4]nonane. These methods allow for the calculation of the potential energy surface of the molecule, identifying the various energy minima corresponding to stable conformers and the transition states that connect them.

Experimental Approaches:

Experimentally, the conformations of spiro[4.4]nonane and its derivatives are primarily investigated using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy: High-resolution NMR, through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), provides detailed information about the time-averaged conformation of molecules in solution. For spiro[4.4]nonane systems, the complex splitting patterns of the proton signals can be used to deduce the puckering of the rings and the relative orientation of the substituents.

X-ray Crystallography: This technique provides a precise three-dimensional structure of the molecule in the solid state. For spiro compounds, X-ray diffraction can unambiguously determine the puckering of the rings and the stereochemical relationship between different parts of the molecule, offering a static snapshot of a low-energy conformation. acs.org

Impact of Peripheral and Internal Substituents on Spiro[4.4]nonan-2-amine Conformational Landscapes

The introduction of an amino group at the 2-position of the spiro[4.4]nonane skeleton significantly influences its conformational landscape. The substituent can occupy positions that are analogous to axial or equatorial in cyclohexane, although the description is more complex in the puckered five-membered ring. The preference for one position over another is governed by a delicate balance of steric and electronic effects.

In the synthesis of related spirocyclic compounds, such as 2-amino-spiro[4.5]decane-6-ones, high diastereoselectivity has been achieved, indicating a strong facial bias in the reactions leading to their formation. mdpi.com This suggests that the developing stereocenters and the substituents on the rings play a crucial role in directing the approach of reagents, which is a direct consequence of the conformational preferences of the intermediates.

Methodologies for Determining Stereochemical Purity and Absolute Configuration

This compound possesses a chiral center at the C2 position. Furthermore, the spiro[4.4]nonane framework itself can be chiral, depending on the substitution pattern. Therefore, the determination of stereochemical purity (enantiomeric excess) and the assignment of the absolute configuration are critical aspects of its characterization.

Determining Stereochemical Purity:

The enantiomeric excess (ee) of a chiral compound is a measure of its optical purity. The most common and reliable methods for determining the ee of chiral amines and spiro compounds include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase to separate the enantiomers of a racemic mixture. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their quantification. acs.org

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.

NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: In the presence of a chiral auxiliary, the enantiomers of a chiral compound can form diastereomeric complexes that exhibit distinct NMR signals, allowing for the determination of their ratio.

Optical Methods: Techniques such as circular dichroism (CD) and Raman optical activity can be used to determine enantiomeric excess by measuring the differential interaction of the enantiomers with polarized light. mdpi.comrsc.org

Determining Absolute Configuration:

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. The definitive method for determining the absolute configuration is:

Single-Crystal X-ray Crystallography: When a suitable single crystal of an enantiomerically pure compound is available, X-ray diffraction can be used to determine the three-dimensional structure and, through the anomalous dispersion effect, the absolute configuration. nih.govspringernature.comresearchgate.net This method is often used to assign the absolute configuration of a reference compound, which can then be used to calibrate other methods. acs.org

In the absence of a suitable crystal, spectroscopic methods, often in conjunction with computational chemistry, can be employed:

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light. The experimental spectrum can be compared to a theoretically predicted spectrum for a known absolute configuration to make an assignment.

Dynamic Stereochemistry, Pseudorotation, and Inversion Barriers in Spiro[4.4]nonane Systems

The cyclopentane rings in spiro[4.4]nonane are not static but undergo rapid conformational changes at room temperature. The most significant of these dynamic processes is pseudorotation . This is a low-energy process in which the puckering of the five-membered ring moves around the ring without passing through a high-energy planar state. The energy barrier for pseudorotation in cyclopentane is very low, on the order of a few kcal/mol.

Dynamic NMR Spectroscopy:

Dynamic NMR (DNMR) is a powerful technique for studying the kinetics of conformational changes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers (activation energies) for processes like ring inversion and pseudorotation. At low temperatures, where the conformational interconversion is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature is raised, these signals broaden and eventually coalesce into a single time-averaged signal. The coalescence temperature and the line shape of the signals can be used to calculate the rate of the dynamic process and the corresponding energy barrier. For related spiropiperidine systems, dynamic NMR has been used to measure ring inversion barriers, which were found to be around 15.2 kcal/mol. researchgate.net

Strategic Applications of Spiro 4.4 Nonan 2 Amine in Advanced Chemical Synthesis and Materials Science

Utilization of Spiro[4.4]nonan-2-amine as a Chiral Building Block in Asymmetric Synthesis

This compound serves as a crucial chiral precursor for synthesizing enantiomerically pure compounds. The defined stereochemistry of the amine group on the spirocyclic core allows for the controlled introduction of new stereocenters in a target molecule. This is particularly valuable in medicinal chemistry, where specific stereoisomers of a drug often exhibit desired therapeutic activity while others may be inactive or cause adverse effects.

A notable application is in the development of selective muscarinic M1/M4 receptor agonists, which are targeted for treating psychosis. nih.gov In this context, a biocatalytic approach using transaminases has been developed to produce key spirocyclic diamine building blocks. nih.gov These chiral amines are fundamental starting materials, and their stereochemistry dictates the absolute configuration of the final active pharmaceutical ingredient. nih.gov The synthetic strategy involves using the chiral spirocyclic amine as a nucleophile to construct a central piperidine ring, thereby generating advanced intermediates for further medicinal chemistry exploration. nih.gov

The value of such chiral building blocks lies in their ability to be incorporated early in a synthetic sequence, guiding the stereochemical outcome of subsequent reactions. While this can require significant quantities of the chiral starting material, the high degree of stereocontrol achieved often justifies the approach. nih.gov

Building BlockSynthetic StrategyApplicationKey Finding
Chiral Spirocyclic DiamineBiocatalysis via transaminationSynthesis of M1/M4 AgonistsEnabled the optimization of a synthetic sequence toward advanced medicinal chemistry intermediates. nih.gov
Chiral this compoundNucleophilic ring constructionFormation of piperidine coreThe amine's stereochemistry is critical for the biological activity of the final molecule. nih.gov

Design and Synthesis of Ligands and Organocatalysts Incorporating the this compound Moiety for Catalytic Reactions

The rigid spiro[4.4]nonane skeleton is an excellent platform for designing chiral ligands and organocatalysts. The rigidity minimizes conformational flexibility, which can lead to higher selectivity in catalytic reactions. scispace.com While the parent spiro[4.4]nonane is achiral, introducing substituents like an amine group creates chirality, often resulting in a C2-symmetric structural feature that is beneficial for asymmetric catalysis. scispace.com

Derivatives of the spiro[4.4]nonane framework have been successfully used to synthesize various types of ligands. For example, spiro bis(isoxazoline) and spiro bis(oxazoline) ligands have been developed from precursors like diethyl 2,2-diallylmalonate. scispace.comresearchgate.net Although not directly starting from this compound, these syntheses highlight the utility of the spiro[4.4]nonane core in creating effective ligands for reactions such as palladium-catalyzed asymmetric tandem cyclizations. scispace.comresearchgate.net

Furthermore, the principles of using amino-spirocycles are demonstrated in the synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition, which employs a synergistic approach of photocatalysis and organocatalysis with a chiral phosphoric acid. mdpi.com This methodology, which is applicable to the synthesis of spiro[4.4]cyclic compounds, showcases how the amine functionality within a spirocyclic system can be integral to modern catalytic strategies that are metal-free and adhere to green chemistry principles. mdpi.com

Ligand/Catalyst TypePrecursor SystemCatalytic ApplicationAchieved Selectivity
Spiro Bis(pyrazole) LigandSpiro[4.4]nonane-1,6-dioneCu-catalyzed asymmetric glyoxylate-ene reactionHigh enantioselectivity after chiral resolution. scispace.com
Hybrid Spiro (isoxazoline-isoxazole)Diethyl malonate derivativesPd-catalyzed asymmetric tandem cyclization95% enantiomeric excess (ee). scispace.com
Chiral Phosphoric Acid (Organocatalyst)BINOL-derived[3+2] cycloaddition for amino-spirocyclesUp to 99:1 diastereoselectivity. mdpi.com

Role in the Development of Complex Molecular Architectures and Natural Product Scaffolds

The spiro[4.4]nonane skeleton is a recurring motif in a variety of natural products. rsc.org The synthesis of these complex molecules often relies on the strategic use of building blocks that can efficiently establish the characteristic spirocyclic core. Azaspiro[4.4]nonanes, which are structural isomers of substituted this compound, are key structures in several bioactive natural products, including cephalotaxus alkaloids. researchgate.net

Synthetic strategies to access these complex scaffolds often involve domino or cascade reactions. A domino radical bicyclization, for instance, has been used to create the 1-azaspiro[4.4]nonane skeleton. researchgate.net Another innovative approach involves a nitroso-ene cyclization to rapidly construct the 1-azaspiro[4.4]nonane core, which was then applied in a modular synthesis of (±)-cephalotaxine. researchgate.net These methodologies underscore the importance of the spiro-amine framework in building intricate molecular architectures that mimic or replicate natural products. The ability to construct these scaffolds efficiently is crucial for exploring their biological activities and potential therapeutic applications. rsc.org

Integration into Novel Polymeric Structures and Supramolecular Assemblies for Materials Applications

The incorporation of unique molecular scaffolds into polymers and supramolecular assemblies is a key strategy for developing advanced materials with novel properties. The rigid, three-dimensional nature of the spiro[4.4]nonane moiety makes it a candidate for creating materials with defined architectures and functionalities.

While the direct integration of this compound into polymeric or supramolecular structures is not extensively documented in current research, the broader class of N-heterospirocycles is gaining attention. For example, methods for constructing β-spirocyclic pyrrolidines using photocatalytic generation of N-centered radicals have been developed. acs.org This approach allows for the synthesis of a variety of spirocycles, including derivatives of existing drugs, which could potentially be functionalized further for incorporation into larger assemblies. acs.org The development of such synthetic methods is a critical first step toward exploring the potential of spiro-amine compounds as monomers for polymerization or as building blocks for self-assembling supramolecular systems.

Contributions to the Development of New Reaction Methodologies

The pursuit of spirocyclic structures, including those related to this compound, has driven the development of novel synthetic methods. The challenges associated with constructing a spirocyclic core with high stereocontrol have inspired innovative catalytic approaches.

One such development is the use of cooperative catalysis. For example, an enantioselective [3+2] annulation reaction for synthesizing γ-butyrolactones was achieved through the combination of N-heterocyclic carbene (NHC) organocatalysis and iridium catalysis. researchgate.net This dual-catalytic system allows for control over both the relative and absolute configuration of the product stereocenters. researchgate.net

Another significant advancement is the development of desymmetrization reactions. An unprecedented (4+1) desymmetrizing spiroannulation has been reported, enabling a single-step synthesis of all-carbon chiral spirocycles. researchgate.net This method uses a combination of a carbene and a thiourea cocatalyst to transform a prochiral starting material into a functionally rich spiro[4.4]nonane structure with three stereocenters in high yield and enantioselectivity. researchgate.net Such methodologies, developed to access the spiro[4.4]nonane framework, represent significant contributions to the broader field of organic synthesis.

Advanced Analytical and Spectroscopic Characterization Techniques for Spiro 4.4 Nonan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of Spiro[4.4]nonan-2-amine in solution. While standard one-dimensional ¹H and ¹³C NMR provide initial information on the number and chemical environment of protons and carbons, advanced techniques are necessary to unravel the intricate stereochemical details of this spirocyclic amine.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. These techniques are crucial for establishing the relative stereochemistry of the amine group in relation to the protons of the two five-membered rings.

In a NOESY or ROESY spectrum of this compound, cross-peaks are observed between protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity. For instance, the observation of a NOE cross-peak between the proton on the carbon bearing the amine group (C2-H) and specific protons on the adjacent cyclopentane (B165970) ring can help to define the cis or trans relationship of the amine substituent relative to the spiro center.

Table 1: Hypothetical NOESY/ROESY Correlations for a Stereoisomer of this compound

Interacting Protons Correlation Intensity Inferred Spatial Proximity
H2 ↔ H3α Strong cis relationship
H2 ↔ H6β Medium Indication of folding

This data is illustrative and represents plausible correlations for one stereoisomer.

Determining the enantiomeric excess (e.e.) of a chiral compound is critical. Chiral NMR shift reagents and chiral solvating agents are employed to differentiate between the two enantiomers of this compound in the NMR spectrum. libretexts.orgrsc.org These reagents form diastereomeric complexes with the enantiomers, leading to separate signals for corresponding protons in the ¹H NMR spectrum.

Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. The differential interaction of the chiral reagent with the (R)- and (S)-enantiomers of this compound leads to a separation of their respective NMR signals. The integration of these separated signals allows for the quantification of the enantiomeric excess.

Table 2: Illustrative ¹H NMR Data for this compound in the Presence of a Chiral Shift Reagent

Proton Chemical Shift (ppm) - (R)-enantiomer Chemical Shift (ppm) - (S)-enantiomer Integration Ratio
C2-H 3.15 3.20 75 : 25

This hypothetical data suggests an enantiomeric excess of 50% for the (R)-enantiomer.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are fundamental for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic rings will be observed around 2850-3000 cm⁻¹. The N-H bending vibration (scissoring) is expected around 1590-1650 cm⁻¹.

Raman spectroscopy provides complementary information. While the N-H and C-H stretching vibrations are also visible, the symmetric vibrations of the carbon skeleton of the spirocyclic system may give rise to more intense Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
N-H Stretch (amine) 3300 - 3500 (medium) 3300 - 3500 (weak)
C-H Stretch (aliphatic) 2850 - 3000 (strong) 2850 - 3000 (strong)
N-H Bend (amine) 1590 - 1650 (medium) 1590 - 1650 (weak)

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of chiral molecules like this compound. These methods measure the differential interaction of the molecule with left and right circularly polarized light.

The CD spectrum of a chiral molecule shows positive or negative peaks (Cotton effects) at wavelengths corresponding to electronic transitions. The sign of the Cotton effect can be correlated with the absolute configuration of the stereocenter. For spiro compounds, the chirality of the spiro center itself can contribute significantly to the CD spectrum. nih.govnih.govrsc.org The ORD spectrum, which measures the change in optical rotation with wavelength, is also characteristic of the absolute configuration. nih.govnih.gov

By comparing the experimentally measured CD and ORD spectra with those predicted from theoretical calculations (e.g., using time-dependent density functional theory, TDDFT), the absolute configuration ((R) or (S)) of a specific enantiomer of this compound can be assigned. nih.govnih.gov

Single-Crystal X-ray Diffraction for Definitive Structure and Stereochemistry Elucidation

Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a crystalline compound at the atomic level. springernature.com If a suitable single crystal of a salt of this compound (e.g., with a chiral acid) can be obtained, this technique can provide the precise coordinates of all atoms in the crystal lattice.

The resulting crystal structure would definitively establish the bond lengths, bond angles, and torsion angles of the spirocyclic system. Crucially, it would also reveal the relative stereochemistry of the amine group with respect to the spiro center. Furthermore, through the use of anomalous dispersion, the absolute configuration of the chiral centers can be determined without ambiguity.

Table 4: Hypothetical Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a, b, c (Å) 8.5, 12.3, 15.1
α, β, γ (°) 90, 90, 90

This illustrative data, particularly a Flack parameter close to zero, would confirm the absolute structure.

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis for Molecular Connectivity

High-resolution mass spectrometry (HRMS) provides an accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of this compound. The molecular formula for this compound is C₉H₁₇N.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion, and the analysis of the resulting fragment ions provides valuable information about the molecule's connectivity. For an amine, a characteristic fragmentation pathway is the α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.

In the case of this compound, the fragmentation pattern would be expected to show losses characteristic of the cyclic structure. The loss of the amine group and subsequent fragmentation of the spirocyclic hydrocarbon backbone would produce a series of fragment ions that can be used to confirm the proposed structure.

Table 5: Plausible High-Resolution Mass Spectrometry Fragmentation Data for [this compound+H]⁺

Fragment Ion m/z (calculated) Proposed Fragment Structure/Loss
140.1434 [C₉H₁₈N]⁺ (Molecular Ion + H)
123.1171 [C₉H₁₅]⁺ (Loss of NH₃)
95.0855 [C₇H₁₁]⁺ (Loss of C₂H₄ from [C₉H₁₅]⁺)

This data is theoretical and represents expected fragmentation pathways.

Chromatographic Techniques for Separation and Purity Assessment of this compound

The separation and purity assessment of this compound, a chiral spirocyclic amine, relies on advanced chromatographic techniques. Due to its stereochemical complexity and the presence of a primary amine group, specialized methods are required to resolve its enantiomers and to accurately determine its purity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization are the principal methods employed for these purposes.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is an indispensable tool for the enantioselective separation of chiral compounds like this compound. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation. The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution.

For the separation of chiral amines, polysaccharide-based CSPs, such as those derived from cellulose and amylose carbamates, are widely used due to their broad applicability and high enantiorecognition capabilities. These phases can operate in different modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development. Crown ether-based CSPs are also particularly effective for the separation of primary amines, as they can form host-guest complexes with the protonated amine group.

Interactive Data Table: Representative Chiral HPLC Conditions for Cyclic Amine Separation

Chiral Stationary Phase (CSP)Mobile Phase CompositionFlow Rate (mL/min)DetectionAnalyte Type
Polysaccharide-based (e.g., Chiralpak)Hexane/Ethanol with additive (e.g., diethylamine)0.5 - 1.0UV (220-254 nm)Alicyclic amines
Crown ether-basedPerchloric acid solution0.8 - 1.2UV (210-230 nm)Primary amines
Cyclofructan-basedAcetonitrile/Methanol with TFA1.0UV (254 nm)Basic chiral compounds

This table presents generalized conditions based on the separation of analogous compounds and should be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, primary amines like this compound often exhibit poor chromatographic behavior due to their polarity and tendency to interact with active sites in the GC system, leading to peak tailing and poor sensitivity. To overcome these issues, derivatization is a common and necessary step prior to GC-MS analysis.

Derivatization involves chemically modifying the amine group to make the resulting compound more volatile and less polar. Common derivatizing agents for amines include chloroformates and acid anhydrides or chlorides of perfluorinated acids, such as pentafluorobenzoyl chloride. These reactions convert the polar amine into a less polar and more stable derivative, which is more amenable to GC analysis. The mass spectrometer then provides structural information for identification and a sensitive signal for quantification.

As with chiral HPLC, specific GC-MS methods for this compound are not extensively documented. However, established methods for the analysis of other alicyclic amines provide a solid foundation for developing a suitable analytical procedure. The following interactive data table outlines typical experimental parameters for the GC-MS analysis of alicyclic amines after derivatization.

Interactive Data Table: Typical GC-MS Conditions for the Analysis of Derivatized Alicyclic Amines

GC ColumnTemperature ProgramCarrier GasDerivatization ReagentIonization Mode
DB-5ms (or equivalent)Initial temp: 60-80°C, Ramp: 10-20°C/min, Final temp: 280-300°CHeliumTrichloroethyl chloroformateElectron Ionization (EI)
Capillary column with polar phaseIsothermal or programmedHeliumPentafluorobenzoyl chlorideElectron Ionization (EI)

This table provides representative conditions for the GC-MS analysis of similar compounds and would require optimization for this compound.

Future Prospects and Emerging Research Areas for Spiro 4.4 Nonan 2 Amine

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly focused on developing synthetic methods that are not only efficient but also environmentally responsible. For a molecule like Spiro[4.4]nonan-2-amine, future efforts will likely concentrate on greener synthetic pathways that minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key areas of development include one-pot reactions, the use of greener solvents, and the implementation of catalytic systems that are both efficient and recyclable. mdpi.comresearchgate.net

Microwave-assisted organic synthesis represents a promising avenue for the greener production of cyclic amines. mdpi.com This technique can significantly reduce reaction times and improve yields, often under solvent-free conditions, which aligns with the principles of green chemistry. Another area of focus is the use of biocatalysis, employing enzymes to carry out specific transformations with high selectivity, thereby reducing the need for protecting groups and minimizing waste streams.

Green Synthesis StrategyPotential Application for this compoundAnticipated Benefits
One-Pot Reactions Combining multiple synthetic steps into a single operation without isolating intermediates.Reduced solvent usage, lower energy consumption, and increased overall efficiency.
Microwave-Assisted Synthesis Utilizing microwave irradiation to accelerate chemical reactions.Faster reaction times, higher yields, and often solvent-free conditions. mdpi.com
Biocatalysis Employing enzymes to catalyze specific chemical transformations.High stereoselectivity, mild reaction conditions, and reduced environmental impact.
Use of Greener Solvents Replacing traditional volatile organic compounds with more environmentally friendly alternatives like water or ionic liquids.Reduced toxicity and environmental pollution.

Discovery of Novel Reactivity Patterns and Unexplored Transformations

The inherent strain and unique geometry of the spiro[4.4]nonane framework can give rise to novel reactivity. Future research will likely focus on leveraging these structural features to explore transformations that are not readily accessible with simpler amine-containing molecules. The presence of both a nucleophilic amine group and a potentially reactive carbocyclic scaffold opens up a wide range of chemical space for exploration.

One area of interest is the diastereoselective functionalization of the cyclopentane (B165970) rings, guided by the stereochemistry of the amine group. This could lead to the synthesis of a diverse library of substituted spirocyclic amines with well-defined three-dimensional structures. Furthermore, the development of novel cycloaddition reactions involving the spirocyclic core could provide access to even more complex polycyclic systems. researchgate.netmdpi.com The simultaneous presence of nucleophilic and electrophilic centers within derivatives of spirocyclic imines suggests that similar dual reactivity could be engineered into derivatives of this compound, leading to new synthetic methodologies. nih.gov

Expansion into New Applications in Catalysis and Advanced Materials Science

The rigid, chiral scaffold of this compound makes it an attractive candidate for the development of novel ligands for asymmetric catalysis. By functionalizing the amine group, it is possible to create a range of bidentate or tridentate ligands that can coordinate to transition metals. These chiral metal complexes could then be employed to catalyze a variety of enantioselective reactions, such as hydrogenations, cross-couplings, and cycloadditions. The defined spatial arrangement of substituents on the spirocyclic framework can lead to high levels of stereocontrol in these transformations. acs.orgacs.org

In the realm of materials science, the three-dimensional nature of spiro compounds is highly desirable for creating materials with unique properties. rsc.orgenamine.net this compound and its derivatives could be incorporated into polymers to create materials with enhanced thermal stability, specific optical properties, or tailored porosity. The amine functionality provides a convenient handle for polymerization or for grafting the spirocyclic unit onto existing polymer backbones.

Potential ApplicationRationaleExpected Outcome
Asymmetric Catalysis The rigid, chiral scaffold can be used to create highly effective chiral ligands for transition metals. acs.orgacs.orgDevelopment of new catalysts for enantioselective synthesis, leading to the production of single-enantiomer pharmaceuticals and other fine chemicals.
Advanced Polymers Incorporation of the rigid spirocyclic structure into polymer chains can impart unique properties.Materials with improved thermal stability, altered solubility, and novel mechanical or optical characteristics.
Organic Electronics The defined three-dimensional structure can influence molecular packing in the solid state.Development of new organic semiconductors or charge-transport materials for applications in devices like OLEDs and organic solar cells.

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. rsc.org The integration of the synthesis of this compound and its derivatives into flow chemistry platforms is a significant area for future development. syrris.comnih.gov This would not only allow for the safer and more efficient production of the parent compound but also enable the rapid generation of a library of derivatives for biological screening or materials testing. nih.gov

Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could further accelerate the discovery of new applications for this spirocyclic amine. By systematically varying reaction parameters and building blocks, it would be possible to quickly identify optimal conditions for the synthesis of a wide range of functionalized this compound derivatives.

Design of this compound as Advanced Spectroscopic Probes and Sensors

Fluorescent probes and sensors are invaluable tools in chemical biology and environmental monitoring. The spirocyclic scaffold has been successfully incorporated into the design of fluorescent dyes, where the switching between a spirocyclic (non-fluorescent) and a ring-opened (fluorescent) form can be triggered by a specific analyte or environmental change. mdpi.com

Future research could focus on designing and synthesizing novel sensors based on the this compound framework. The amine group can be readily functionalized with a fluorophore and a recognition element for a target analyte. The rigid spirocyclic core would serve to hold these components in a well-defined spatial arrangement, which could lead to highly selective and sensitive sensor responses. For example, a fluorescent Meisenheimer complex with a spirocyclic structure has been shown to be an effective ammonia sensor. researchgate.net This suggests the potential for developing this compound-based sensors for a variety of small molecules and ions.

Q & A

Q. What are the common synthetic routes for Spiro[4.4]nonan-2-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is synthesized via annulation of smaller ring systems (e.g., cyclopentane or cyclohexane derivatives) or through 1,3-dipolar cycloaddition reactions. Key steps include:
  • Annulation : Formation of the spiro junction via intramolecular cyclization under controlled temperature (e.g., 60–80°C) and pressure.
  • Cycloaddition : Use of nitrilimine intermediates reacting with CS₂ to form spirothiadiazole derivatives, achieving yields up to 96% .
    Reaction conditions significantly impact outcomes:
  • Temperature : Higher temperatures may accelerate side reactions (e.g., oxidation) but improve ring closure efficiency .
  • Catalysts : Transition-metal-free conditions reduce contamination risks .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Continuous flow chemistry is increasingly adopted to improve safety and scalability .

Q. How is the structural characterization of this compound typically performed in academic research?

  • Methodological Answer : Structural elucidation relies on:
  • X-ray crystallography : Resolves the spiro junction geometry and confirms nitrogen positioning in the ring system (e.g., bond angles of ~109.5° for tetrahedral nitrogen) .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., distinct signals for axial vs. equatorial protons) and carbon hybridization states. 2D techniques (COSY, NOESY) clarify spatial relationships .
  • Mass spectrometry : High-resolution MS validates molecular formula (e.g., C₉H₁₅N for this compound) and detects fragmentation patterns .
    Comparative analysis with analogs (e.g., 2,7-diazaspiro[4.4]nonan-1-one) highlights structural uniqueness .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or tautomerism. Mitigation strategies include:
  • Dynamic NMR : Detects slow conformational exchange in solution (e.g., chair vs. boat ring puckering) .
  • DFT calculations : Compare predicted vs. experimental IR or NMR spectra to identify dominant conformers .
  • Crystallographic validation : Resolve ambiguities in bond lengths/angles (e.g., spiro C–N bond length ~1.47 Å) .
    For example, computational models may underestimate steric strain in bicyclic systems, necessitating experimental refinement .

Q. How can reaction conditions be optimized to minimize by-product formation during the synthesis of this compound?

  • Methodological Answer : By-product reduction requires:
  • In situ monitoring : Use FTIR or HPLC to track intermediate stability (e.g., hydrazonyl halide intermediates in cycloaddition ).
  • Solvent optimization : Non-polar solvents (e.g., toluene) reduce oxidation side reactions during annulation .
  • Catalyst screening : Base selection (e.g., K₂CO₃ vs. DBU) influences selectivity for spiro over linear products .
    Statistical design of experiments (DoE) can identify critical parameters (e.g., temperature × catalyst loading interactions) .

Q. What are the challenges in comparative bioactivity studies of this compound derivatives, and how can they be methodologically addressed?

  • Methodological Answer : Challenges include:
  • Structural similarity : Minor substituent changes (e.g., N-methyl vs. N-ethoxy) drastically alter receptor binding .
  • Bioassay variability : Standardize assays (e.g., IC₅₀ measurements) across derivatives using positive controls (e.g., reference inhibitors ).
    Solutions:
  • Structure-activity relationship (SAR) studies : Correlate substituent positions (e.g., spiro ring size) with activity trends .
  • Molecular docking : Predict binding modes using crystallographic data from target proteins .
  • Metabolic stability assays : Assess derivative half-lives in hepatic microsomes to prioritize candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.